1-(2-Azidoethyl)azepane

Overview

Description

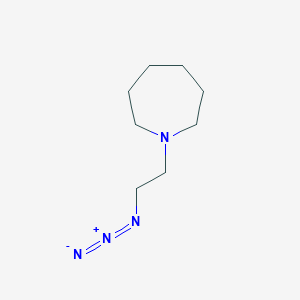

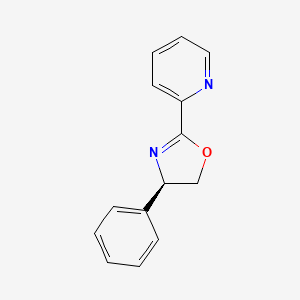

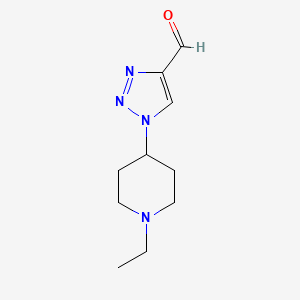

1-(2-Azidoethyl)azepane is a chemical compound with the molecular formula C8H16N4 . It is a derivative of azepane, a seven-membered heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered azepane ring with an azidoethyl group attached . The average mass of the molecule is 168.239 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a study on the synthesis and applications of azetines provides insights into the reactivity of similar nitrogen-containing heterocycles .Scientific Research Applications

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, serves as the starting material for synthesizing a new family of room temperature ionic liquids. These transformations are significant for the polyamide industry, offering an alternative to the disposal issue of azepane through combustion. The study by Belhocine et al. (2011) explores the synthesis of tertiary amines from azepane and their further quaternisation to yield azepanium salts. These salts exhibit wide electrochemical windows, suggesting their potential as safe alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).

Pharmaceutical Significance

Azepane-based compounds have shown a variety of pharmacological properties, with more than 20 such drugs approved by the FDA for treating various diseases. Zha et al. (2019) highlight the structural diversity of azepane derivatives, their therapeutic applications, and their potential in drug discovery. The review covers the development of azepane-containing analogs with a focus on less toxic, low-cost, and highly active compounds (Zha et al., 2019).

Enantioselective Synthesis

Goudedranche et al. (2014) report the first enantioselective organocatalyzed domino synthesis of azepane moieties, introducing a temporary-bridge strategy for synthesizing optically active azepanone, azepanol, or azepanedione derivatives. This strategy presents a novel approach for the enantioselective synthesis of aza-seven-membered rings, expanding the toolkit for creating azepane-based pharmaceuticals (Goudedranche et al., 2014).

Synthesis and Activity of Azepane Derivatives

Breitenlechner et al. (2004) discuss the synthesis and evaluation of novel azepane derivatives as inhibitors for protein kinase B (PKB-alpha) and protein kinase A (PKA). The study focuses on the structural optimization of these compounds, demonstrating their potential as drug candidates due to their plasma stability and high activity (Breitenlechner et al., 2004).

Safety and Hazards

properties

IUPAC Name |

1-(2-azidoethyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c9-11-10-5-8-12-6-3-1-2-4-7-12/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWCQVNBNDLEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)

![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)

![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)

![N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B3087556.png)

![[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B3087565.png)